molecular formula C8H8N2S B082322 3-Methyl-1,3-benzothiazol-2(3H)-imine CAS No. 14779-16-9

3-Methyl-1,3-benzothiazol-2(3H)-imine

Cat. No.: B082322
CAS No.: 14779-16-9
M. Wt: 164.23 g/mol
InChI Key: VYFQTZSQRZCAGR-UHFFFAOYSA-N
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Description

3-Methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of both nitrogen and sulfur atoms in the benzothiazole ring imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,3-benzothiazol-2(3H)-imine can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Another method involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 6-position. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives

Scientific Research Applications

3-Methyl-1,3-benzothiazol-2(3H)-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has been investigated for its potential anticancer activity and is used in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-benzothiazol-2(3H)-imine varies depending on its application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity is often attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms.

In medicinal chemistry, the compound may exert its effects by binding to specific proteins or DNA, thereby interfering with cellular processes such as replication and transcription. The exact molecular pathways involved can vary depending on the specific biological target.

Comparison with Similar Compounds

3-Methyl-1,3-benzothiazol-2(3H)-imine can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Similar in structure but lacks the methyl group at the 3-position. It is also used in medicinal chemistry and exhibits antimicrobial properties.

    6-Chlorobenzothiazole: Contains a chlorine atom at the 6-position, which can influence its reactivity and biological activity.

    Benzothiazole-2-thiol: Contains a thiol group at the 2-position, making it useful in the synthesis of metal complexes and as a ligand in coordination chemistry.

The presence of the methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among benzothiazole derivatives.

Properties

IUPAC Name

3-methyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFQTZSQRZCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868132
Record name 3-Methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-16-9
Record name 3-Methyl-2(3H)-benzothiazolimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-benzothiazol-2-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methyl-3H-benzothiazol-2-imine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

When the reaction is carried out as described in Example 23 with the exception that instead of N-ethyl-N-phenylthiourea an equimolar amount of N-methyl-N-phenylthiourea is used, 3-methyl-2-iminobenzthiazoline melting at 122° C. is obtained in a yield of 95.6% and with an equally good purity.
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Synthesis routes and methods II

Procedure details

When using, instead of 4-methoxyphenyl-thiourea of Examples 89 and 90, equivalent amounts of N-phenyl-N'-methyl-thiourea or N-phenyl-N-methyl-thiourea, the other conditions remaining the same, 2-methylamino-benzthiazole (m.p. 137° C.) or 3-methyl-2-imino-benzthiazoline (m.p. 122°) is obtained in an equally good yield and in a high purity.
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